molecular formula C20H18N2O4S B2844995 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea CAS No. 2380185-92-0

3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea

Cat. No.: B2844995
CAS No.: 2380185-92-0
M. Wt: 382.43
InChI Key: NEZUFTRVKSIDOI-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling and subsequent urea formation.

    Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The benzodioxole and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.

    Materials Science: Its aromatic rings and urea moiety can contribute to the development of novel polymers and materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}amine: Similar structure but with an amine group instead of a urea moiety.

    3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamate: Similar structure but with a carbamate group instead of a urea moiety.

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea lies in its combination of a benzodioxole ring, a thiophene ring, and a urea moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c23-16(13-3-5-14(6-4-13)19-2-1-9-27-19)11-21-20(24)22-15-7-8-17-18(10-15)26-12-25-17/h1-10,16,23H,11-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZUFTRVKSIDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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